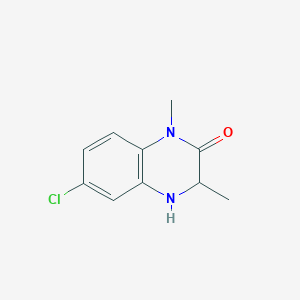
6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroaniline with diethyl oxalate, followed by cyclization with methylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, which may have different biological activities.
Substitution: Halogen substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, and anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2,3-Dimethylquinoxaline: A derivative with similar properties but different reactivity.
6-Bromo-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A halogenated derivative with distinct chemical behavior.
Uniqueness
6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine atom and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
6-chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-6-10(14)13(2)9-4-3-7(11)5-8(9)12-6/h3-6,12H,1-2H3 |
InChI Key |
ROVHYFUOQAWGRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(N1)C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















